molecular formula C17H15ClN2S B5716725 N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine CAS No. 5628-04-6

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine

Cat. No.: B5716725
CAS No.: 5628-04-6
M. Wt: 314.8 g/mol
InChI Key: IQXZLDAMGVSELM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and chlorophenyl groups in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine typically involves the reaction of 2-chlorobenzaldehyde with ethylamine and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl derivatives: Compounds such as 2-chlorophenylthiourea and 2-chlorophenylcarbamoyl derivatives share structural similarities.

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole have similar thiazole rings.

Uniqueness

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine is unique due to the combination of its chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-2-20-16(13-8-4-3-5-9-13)12-21-17(20)19-15-11-7-6-10-14(15)18/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXZLDAMGVSELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357956
Record name N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-04-6
Record name N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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